Adenosine dialdehyde

Descripción

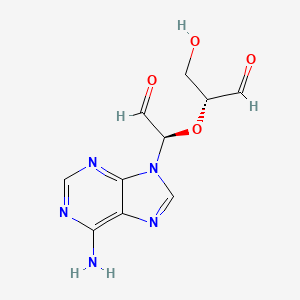

Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMNSCQOSGKTNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955784 |

Source

|

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34240-05-6, 39798-19-1 |

Source

|

| Record name | Periodate-oxidized adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034240056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine dialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039798191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(6-Amino-9H-purin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Adenosine Dialdehyde: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Adenosine dialdehyde, also known as AdOx, is a synthetic purine nucleoside analogue derived from the oxidation of adenosine. It is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways.[1][2][3] By inhibiting this enzyme, this compound leads to the intracellular accumulation of S-adenosylhomocysteine, a powerful feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[4][5] This disruption of methylation processes has profound effects on various cellular functions, including gene expression, signal transduction, and protein function, making this compound a valuable tool in biomedical research and a potential therapeutic agent.[6][7] This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and applications of this compound, along with detailed experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is formed by the periodate oxidation of the ribose moiety of adenosine, which cleaves the C2'-C3' bond to form two aldehyde groups.[3][8]

-

IUPAC Name: 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde

-

Molecular Formula: C₁₀H₁₁N₅O₄

-

Molecular Weight: 265.2 g/mol

-

CAS Number: 34240-05-6

-

SMILES: O=C([H])C(N1C=NC2=C1N=CN=C2N)OC(C([H])=O)CO

Synthesis of this compound

This compound is synthesized by the periodate oxidation of adenosine. The cis-diol group of the ribose ring is specifically oxidized to a dialdehyde.[8][9]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound from adenosine using sodium periodate.

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Distilled water

-

Dowex 1-X8 resin (formate form)

-

Lyophilizer

Procedure:

-

Dissolve adenosine in distilled water to a final concentration of 10 mM.

-

Cool the adenosine solution in an ice bath.

-

Slowly add an equimolar amount of sodium periodate solution (e.g., 10 mM) to the adenosine solution with constant stirring.

-

Continue the reaction on ice in the dark for 1 hour.

-

To quench the reaction, add a small excess of ethylene glycol and stir for an additional 30 minutes at room temperature.

-

To remove excess periodate and iodate salts, pass the reaction mixture through a column of Dowex 1-X8 resin (formate form).

-

Collect the eluate containing this compound.

-

Lyophilize the eluate to obtain this compound as a white powder.

-

The product can be further purified by recrystallization or chromatography if necessary.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1][5] This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[10] Inhibition of SAH hydrolase by this compound leads to the accumulation of intracellular SAH.[4] SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, which are responsible for the methylation of various biomolecules, including DNA, RNA, histones, and other proteins.[5][6] The inhibition of these methylation reactions underlies the diverse biological effects of this compound.

Signaling Pathway

This compound has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway.[11] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), which is crucial for the post-translational modification and activation of Ras.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A "cleanup procedure" involving periodate oxidation in the enzymatic synthesis of chemically pure alpha-32P and alpha-33P labelled deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Adenosine Dialdehyde: A Technical Guide to its Mechanism of Action as a Covalent Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine dialdehyde (AdOx) is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation pathways. Contrary to interpretations of its name, AdOx does not function as a general protein crosslinker. Instead, its inhibitory mechanism involves a specific covalent modification within the active site of SAH hydrolase. The dialdehydic nature of AdOx allows for the formation of a Schiff base with lysine residues, leading to the irreversible inactivation of the enzyme. This inhibition results in the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, AdOx indirectly modulates a wide array of cellular processes reliant on methylation, including gene expression and signal transduction, making it a valuable tool in biomedical research and a potential therapeutic agent. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: Covalent Inhibition of SAH Hydrolase

The primary molecular target of this compound is S-adenosylhomocysteine (SAH) hydrolase (SAHH). SAHH is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of SAH to adenosine and homocysteine. This reaction is crucial for preventing the accumulation of SAH, which is a product inhibitor of virtually all SAM-dependent methyltransferases.

The inhibitory action of this compound stems from its two aldehyde groups, which are highly reactive towards primary amines, such as the ε-amino group of lysine residues. The mechanism proceeds as follows:

-

Binding to the Active Site: this compound, as an adenosine analog, binds to the active site of SAH hydrolase.

-

Schiff Base Formation: One or both of the aldehyde groups on AdOx react with the ε-amino group of a critical lysine residue within the enzyme's active site. This condensation reaction forms a Schiff base, a covalent C=N double bond.

-

Irreversible Inhibition: The formation of this stable covalent adduct effectively "crosslinks" the inhibitor to the enzyme, leading to a time-dependent and irreversible inactivation of SAH hydrolase. Recovery of enzyme activity is not possible through simple dialysis.

This covalent modification blocks the catalytic activity of SAHH, leading to the intracellular accumulation of its substrate, SAH.

Downstream Effects: Inhibition of Methyltransferases

The accumulation of SAH acts as a powerful product feedback inhibitor of SAM-dependent methyltransferases. These enzymes are responsible for the methylation of a wide range of biological macromolecules, including DNA, RNA, proteins (such as histones), and small molecules. By inhibiting SAH hydrolase, this compound indirectly leads to a global hypomethylation state within the cell, impacting numerous cellular functions.

dot

Caption: Mechanism of this compound Action.

Quantitative Data

The potency of this compound as an inhibitor of SAH hydrolase and its effects on various cell lines have been quantified in numerous studies.

| Parameter | Value | Target/System | Reference |

| Inhibition Constant (Ki) | 3.3 nM | S-Adenosylhomocysteine hydrolase (SAHH) | [1] |

| IC50 | 1.5 µM | Murine Neuroblastoma (MNB) cell replication | [1] |

| Effective Concentration | 0.01 - 100 µM | Decreased cell proliferation and migration in MDA-MB-231 and MCF-7 breast cancer cells | |

| Effective Concentration | 0.01 - 100 µM | Decreased cell proliferation and migration in H292 lung cancer cells | |

| Effective Concentration | 100 - 500 µM | No significant impact on cell proliferation in A549 lung cancer cells |

Impact on Cellular Signaling Pathways

The global inhibition of methylation induced by this compound has profound effects on various signaling pathways critical for cell growth, proliferation, and survival.

Inhibition of the Ras/Raf/MEK/ERK Pathway

This compound has been shown to suppress cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling pathway. The accumulation of SAH leads to the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme essential for the post-translational modification and activation of Ras proteins.

dot

References

Adenosine Dialdehyde: A Technical Guide to Its Discovery, Synthesis, and Application in Methylation Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde (AdOx), a synthetic nucleoside analog, has emerged as a pivotal tool in cellular biology and drug discovery. Its significance lies in its potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a crucial enzyme in cellular methylation pathways. By disrupting this enzyme, this compound leads to the accumulation of SAH, which in turn acts as a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This cascade of events provides a powerful mechanism to probe the roles of methylation in a wide array of biological processes, including gene expression, signal transduction, and viral replication. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental workflows.

Discovery and Chemical Properties

This compound was first identified during investigations into a series of nucleoside dialdehydes as potential enzyme inhibitors.[1] It is synthesized through the periodate-mediated oxidation of adenosine.[1] This process cleaves the C2'-C3' bond of the ribose moiety, resulting in the formation of two aldehyde functional groups.[1] This structural modification is key to its biological activity.

Table 1: Chemical Properties of this compound

| Property | Value |

| Chemical Name | 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde |

| Alternate Names | AdOx, Periodate-oxidized adenosine |

| CAS Number | 34240-05-6 |

| Molecular Formula | C₁₀H₁₁N₅O₄ |

| Molecular Weight | 265.23 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥93% |

| Solubility | Soluble in DMSO (10 mg/mL) and 0.2 M HCl (50 mg/mL) |

Mechanism of Action: Inhibition of the Methylation Cycle

This compound's primary mechanism of action is the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] SAH hydrolase is a key enzyme that catalyzes the hydrolysis of SAH to adenosine and homocysteine, a critical step in the methionine cycle. By inhibiting this enzyme, this compound causes the intracellular accumulation of SAH.[1] SAH is a product inhibitor of virtually all S-adenosylmethionine (SAM)-dependent methyltransferases. This leads to a global reduction in the methylation of various biomolecules, including DNA, RNA, histones, and other proteins, thereby impacting a multitude of cellular functions.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidative cleavage of the ribose ring of adenosine using sodium periodate.

Experimental Protocol: Synthesis via Periodate Oxidation

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Distilled water

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., dichloromethane, methanol)

-

Light-protected reaction vessel

-

Stirring apparatus

-

Ice bath

-

Thin Layer Chromatography (TLC) supplies

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolution: Dissolve adenosine in distilled water within a light-protected reaction vessel. The concentration will depend on the scale of the reaction.

-

Cooling: Cool the adenosine solution in an ice bath with continuous stirring.

-

Oxidation: Slowly add a molar excess of a freshly prepared aqueous solution of sodium periodate to the cooled adenosine solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Quench the excess periodate by the dropwise addition of ethylene glycol. Stir for an additional 30 minutes at room temperature.

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude product will contain this compound and inorganic salts.

-

Purification: Purify the crude product by silica gel column chromatography. A gradient of methanol in dichloromethane is commonly used as the eluent.

-

Characterization: Collect the fractions containing the purified this compound, combine them, and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.[2]

Biological Applications and Quantitative Data

This compound exhibits potent anticancer and antiviral activities, which are attributed to its ability to inhibit cellular methylation.

Table 2: In Vitro Biological Activity of this compound

| Parameter | Value | Target/Cell Line | Reference(s) |

| Ki (SAH Hydrolase) | 3.3 nM | - | [3] |

| IC₅₀ (SAH Hydrolase) | 40 nM | - | [4] |

| IC₅₀ (Cell Growth) | 1.5 µM | Murine Neuroblastoma (C1300) | [3] |

| Antiviral Activity | >90% inhibition at 0.5 µM | Vaccinia Virus in L929 cells |

Table 3: In Vivo Antitumor Activity of this compound in Murine Neuroblastoma Model

| Dosage and Administration | Outcome | Reference(s) |

| 1.5-2.5 mg/kg/day (7-day infusion) | Increased mean lifespan from 20.9 to 35.3 days | [3] |

| 1.5-2.5 mg/kg/day (two 7-day infusions) | Increased mean lifespan by 80% (21.3 to 38.4 days) | [3] |

| 2-3 mg/kg/day (7-day infusion) | Significant tumor growth suppression with low systemic toxicity | [3] |

Key Experimental Protocols in this compound Research

SAH Hydrolase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of SAH hydrolase by quantifying the production of homocysteine.

Materials:

-

Purified SAH hydrolase

-

S-adenosylhomocysteine (SAH)

-

This compound

-

Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

Ellman's reagent (DTNB)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and DTNB.

-

Add the SAH hydrolase enzyme to the mixture.

-

For inhibition studies, pre-incubate the enzyme with various concentrations of this compound for a defined period.

-

Initiate the reaction by adding the substrate, SAH.

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the colored product resulting from the reaction of homocysteine with DTNB.

-

Calculate the initial reaction rates and determine the IC₅₀ or Kᵢ values for this compound.[1]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow viable cells to form formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

Western Blot Analysis for Methylation Status

This technique is used to assess changes in the methylation of specific proteins following treatment with this compound.

Materials:

-

Adherent or suspension cells

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for methylated proteins and total protein controls

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

-

Quantify band intensities and normalize to a loading control.

Conclusion

This compound is a powerful and widely used pharmacological tool for investigating the role of methylation in cellular processes. Its well-defined synthesis and potent, specific mechanism of action make it an invaluable reagent for researchers in cell biology, oncology, and virology. The detailed protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. Further exploration of its therapeutic potential, particularly in combination with other anticancer or antiviral agents, is a promising avenue for future drug development.

References

Adenosine dialdehyde stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Adenosine (B11128) Dialdehyde (B1249045)

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of adenosine dialdehyde (AdOx) is critical for ensuring experimental reproducibility and the integrity of results. AdOx is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation pathways. Its stability directly impacts its efficacy in in vitro and in vivo studies. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and protocols for its handling and use.

Chemical Properties and Mechanism of Action

This compound is a purine (B94841) nucleoside analogue synthesized through the periodate (B1199274) oxidation of adenosine. This process cleaves the C2'-C3' bond of the ribose moiety, forming two reactive aldehyde groups. This structural modification is key to its biological activity.

The primary mechanism of action of this compound is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine. By inhibiting SAH hydrolase, AdOx leads to the accumulation of intracellular SAH, which in turn acts as a product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This indirect inhibition of methyltransferases affects a wide range of cellular processes that are regulated by methylation, including gene expression and protein function.

Stability Profile

While detailed kinetic studies on the degradation of this compound under a wide range of pH and temperature conditions are not extensively published, its dialdehyde structure suggests potential susceptibility to hydrolysis and other degradation pathways. The aldehyde functional groups are reactive and can participate in various chemical transformations that may lead to a loss of biological activity.

It is known that moisture can be detrimental to the stability of this compound, particularly in solution. For instance, moisture-absorbing DMSO can reduce its solubility.[2]

Storage Conditions

Proper storage is paramount to maintaining the stability and activity of this compound. Recommendations for both solid and solution forms are summarized below.

Quantitative Data on Storage

| Form | Storage Temperature | Duration | Recommendations |

| Solid Powder | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from moisture. |

| ≥ 2 years[3] | |||

| 3 years[2] | |||

| In DMSO | -80°C | 1 year[2] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][4] Use fresh, anhydrous DMSO.[2] |

| 6 months[5] | |||

| -20°C | 1 month[2][5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound, typically in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Under sterile conditions, such as in a laminar flow hood, accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Gently vortex or sonicate the solution to ensure the powder is completely dissolved.[4] If precipitation is observed, gentle warming can also aid in dissolution.[4]

-

Aliquot the stock solution into sterile, single-use microcentrifuge tubes to minimize freeze-thaw cycles.[4]

-

Store the aliquots at -80°C for long-term storage.[4]

General Protocol for Treating Cultured Cells

This protocol provides a general guideline for the application of this compound to cultured cells.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (from Protocol 4.1)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

On the day of treatment, pre-warm the complete culture medium to 37°C.[4]

-

Prepare the desired final concentrations of this compound by performing a serial dilution of the DMSO stock solution into the pre-warmed culture medium. To avoid precipitation, add the DMSO stock to the medium dropwise while gently mixing.[4]

-

Ensure the final DMSO concentration in the culture medium is low (ideally ≤ 0.1% to 0.5%) to minimize solvent toxicity.[4]

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired experimental time period.

-

Following incubation, harvest the cells for downstream analysis (e.g., RNA/protein extraction, cell viability assays).[6]

Visualizations

Mechanism of Action

Caption: Mechanism of action of this compound (AdOx).

Experimental Workflow for Cell Treatment

Caption: General workflow for treating cultured cells with AdOx.

References

Physical and chemical properties of adenosine dialdehyde

An In-depth Technical Guide on the Core Physical and Chemical Properties of Adenosine Dialdehyde

Abstract

This compound (AdOx), a periodate-oxidized derivative of adenosine, serves as a potent pharmacological tool for researchers, scientists, and drug development professionals.[1] Its principal mechanism of action is the irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a pivotal enzyme in cellular methylation reactions.[1][2][3] This inhibition causes the intracellular buildup of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][4][5] Consequently, AdOx indirectly modulates a vast array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism.[1] This guide provides a comprehensive overview of the core properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and related experimental workflows.

Chemical and Physical Properties

This compound is a purine nucleoside analogue derived from the periodate oxidation of adenosine.[1][3][6] This structural modification, which cleaves the C2'-C3' bond of the ribose ring to form two aldehyde groups, is crucial to its biological activity.[1][3] It typically presents as a white to off-white crystalline solid.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal | [3] |

| Alternate Names | AdOx, Periodate-oxidized adenosine | [1] |

| CAS Number | 34240-05-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁N₅O₄ | [1][2][3][4] |

| Molecular Weight | 265.23 g/mol | [1][3][4][6] |

| Appearance | White to off-white crystalline solid | [2][6] |

| Purity | ≥90-98% | [1][2][7] |

| UV Maximum (λmax) | 259 nm | [2] |

| SMILES | O=CC(OC(C=O)CO)N1C=NC2=C(N)N=CN=C12 | [6] |

Table 2: Solubility and Storage of this compound

| Property | Value | Reference(s) |

| Solubility | ||

| DMSO | ≥10-100 mg/mL (multiple values reported) | [2][3][4][6] |

| DMF | 10 mg/mL | [2] |

| PBS (pH 7.2) | 0.1 mg/mL | [2] |

| Water | Insoluble | [3][4] |

| Ethanol | Insoluble | [4] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [6] |

Mechanism of Action and Signaling Pathways

The primary biological function of AdOx stems from its ability to disrupt the cellular methylation cycle. This indirect inhibition affects a multitude of downstream processes and signaling cascades.

Core Mechanism: Inhibition of Methylation

AdOx is a potent, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH), with reported IC₅₀ and Kᵢ values in the nanomolar range.[2][4][5][6] SAHH is the enzyme responsible for the hydrolysis of SAH into adenosine and homocysteine.[1][5] By blocking SAHH, AdOx causes SAH to accumulate within the cell.[1][4][5] This accumulated SAH then acts as a potent product inhibitor of SAM-dependent methyltransferases, which are essential for the methylation of biomolecules like DNA, RNA, histones, and other proteins.[1][5]

Downstream Signaling Pathways

The global hypomethylation induced by AdOx affects several key signaling pathways implicated in cancer and other diseases.

-

NF-κB and p53 Pathways : AdOx treatment has been shown to inhibit the Tax-activated NF-κB pathway.[4] This occurs through the degradation of the IκB kinase (IKK) complex and the stabilization of the NF-κB inhibitor, IκBα.[4] The inhibition of NF-κB can lead to the reactivation of the tumor suppressor p53 and the induction of its target genes, ultimately promoting apoptosis.[4][8]

-

Autophagy Regulation : In breast and lung cancer cell lines, AdOx treatment has been found to inhibit autophagy.[9] This is evidenced by a decrease in the expression of ATG7, a reduction in the LC3-II to LC3-I ratio, and an accumulation of p62, indicating a blockage in the autophagic flux.[9]

Experimental Protocols

The following section details methodologies for key experiments involving this compound.

Synthesis of this compound

This protocol describes the synthesis of AdOx from adenosine via periodate oxidation.[1]

-

Materials :

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Distilled water

-

Light-protected reaction vessel

-

Stirring apparatus and ice bath

-

Thin Layer Chromatography (TLC) supplies

-

Purification system (e.g., column chromatography)

-

-

Procedure :

-

Dissolve adenosine in distilled water within a light-protected reaction vessel.

-

Cool the solution in an ice bath.

-

While stirring, slowly add a molar excess of sodium periodate solution to the adenosine solution.

-

Monitor the reaction's progress using TLC. The reaction is typically complete within a few hours.

-

Quench the excess periodate by adding a few drops of ethylene glycol.

-

Purify the resulting this compound from the reaction mixture using an appropriate method like column chromatography.

-

Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of AdOx on cultured cells.[1][8]

-

Materials :

-

Cultured cells (e.g., HeLa, MCF-7)

-

96-well plates

-

Complete cell culture medium

-

This compound (AdOx) stock solution (e.g., 10 mM in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Microplate reader

-

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of AdOx in the complete culture medium. Treat the cells with these various concentrations and a vehicle control (e.g., DMSO at the same final concentration).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Western Blotting for Protein Analysis

This protocol allows for the analysis of specific protein levels affected by AdOx treatment.[1][8]

-

Materials :

-

AdOx-treated and control cell lysates

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure :

-

Cell Lysis : After treating cells with AdOx for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer to extract total protein.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing : Wash the membrane three times with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Repeat the washing step.

-

Detection : Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Conclusion

This compound is an invaluable research tool for investigating the role of methylation in diverse biological processes.[1] Its potent and well-characterized inhibition of SAH hydrolase provides a reliable method to manipulate cellular methylation levels and study the downstream consequences.[1][5] The initial characterization of AdOx has highlighted its significant potential as an anticancer and antiviral agent, making it a subject of continued interest in drug development and molecular biology research.[1][6] The protocols and data presented in this guide offer a foundational resource for scientists employing AdOx in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound (34240-05-6) for sale [vulcanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (ADOX) | 34240-05-6 | MOLNOVA [molnova.com]

- 8. benchchem.com [benchchem.com]

- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

Adenosine Dialdehyde: A Technical Guide on its In Vivo and In Vitro Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde (AdOx), a periodate-oxidized derivative of adenosine, has emerged as a potent pharmacological tool and a lead compound in drug discovery. Its primary mechanism of action involves the potent and irreversible inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions.[1] This inhibition leads to the intracellular accumulation of SAH, a feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases.[1] Consequently, AdOx indirectly modulates a wide array of cellular processes governed by methylation, including gene expression, signal transduction, and metabolism.[1] This technical guide provides an in-depth overview of the in vivo and in vitro properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Chemical Properties and Mechanism of Action

This compound is synthesized through the periodate oxidation of adenosine, which cleaves the C2'-C3' bond of the ribose moiety to form two aldehyde groups.[1]

Chemical Structure:

-

Chemical Name: 6-amino-α-(1-formyl-2-hydroxyethoxy)-9H-purine-9-acetaldehyde[1]

-

Alternate Names: AdOx, Periodate-oxidized adenosine[1]

-

CAS Number: 34240-05-6[1]

-

Molecular Formula: C₁₀H₁₁N₅O₄[1]

-

Molecular Weight: 265.23 g/mol [1]

The primary molecular target of AdOx is S-adenosylhomocysteine (SAH) hydrolase.[1] AdOx acts as a potent, irreversible inhibitor of this enzyme.[1][2] The inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[1] Elevated levels of SAH, in turn, competitively inhibit various S-adenosylmethionine (SAM)-dependent methyltransferases.[1][3] This indirect inhibition of methylation is the cornerstone of AdOx's broad biological activities.[1]

Figure 1: Mechanism of this compound (AdOx) action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Organism/Cell Line | Inhibitory Concentration | Reference |

| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Bovine Liver | Ki = 2.39 nM | [4] |

| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Not Specified | Ki = 3.3 nM | [5] |

| S-Adenosylhomocysteine Hydrolase | Enzyme Assay | Not Specified | IC50 = 40 nM | [2][3] |

| Murine Neuroblastoma (MNB) Cells | Cell Replication | MNB Cells | IC50 = 1.5 µM | [5] |

| Vaccinia Virus | Plaque Formation | L929 Cells | >90% inhibition at 0.5 µM | [6] |

| HTLV-1 Transformed Lymphocytes | Cell Viability | Human Lymphocytes | Induces G2/M arrest and cell death | [3] |

| Breast Cancer (MDA-MB-231, MCF-7) | Proliferation | Human | Significant inhibition at 10 µM and 100 µM | [7] |

| Lung Cancer (H292) | Proliferation | Human | Significant inhibition at 10 µM and 100 µM | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| A/J Mice | Murine Neuroblastoma | 1.5-2.5 mg/kg/day, 7-day s.c. infusion | Increased mean life span from 20.9 to 35.3 days | [5][8] |

| A/J Mice | Murine Neuroblastoma | 1.5-2.5 mg/kg/day, two 7-day s.c. infusions with a 7-day interval | Increased mean life span by 80% (21.3 to 38.4 days) | [5][8] |

| A/J Mice | Murine Neuroblastoma | 2-3 mg/kg/day, 7-day s.c. infusion | No hematopoietic toxicity observed | [5][8] |

Key Signaling Pathways Modulated by this compound

AdOx-mediated inhibition of methylation affects multiple signaling pathways crucial for cell growth, survival, and proliferation.

Inhibition of the NF-κB Pathway

In HTLV-1-transformed lymphocytes, AdOx treatment has been shown to inhibit the Tax-activated NF-κB pathway.[3] This occurs through the degradation of the IκB kinase (IKK) complex and stabilization of the NF-κB inhibitor, IκBα.[3] The inhibition of NF-κB signaling can lead to the reactivation of p53 and the induction of apoptosis.[3]

Figure 2: AdOx inhibits the NF-κB signaling pathway.

Downregulation of Autophagy

Recent studies have demonstrated that AdOx can reduce the proliferation and migration of breast and lung cancer cells by downregulating autophagy.[7][9] This is evidenced by a decrease in the expression of ATG7, a reduced LC3-II/LC3-I ratio, and an increase in p62 levels.[7][9]

Figure 3: AdOx downregulates autophagy in cancer cells.

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of AdOx on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MCF-7, H292)[7]

-

Complete culture medium

-

This compound (AdOx)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)[10]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[10]

-

AdOx Treatment: Prepare serial dilutions of AdOx in culture medium. Remove the existing medium and add 100 µL of the AdOx-containing medium to the wells. Include a vehicle control (e.g., DMSO).[10]

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins in response to AdOx treatment.[10]

Materials:

-

AdOx-treated and control cell lysates

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against ATG7, LC3, p62, IκBα)[7]

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse AdOx-treated and control cells in RIPA buffer.[10]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.[1]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[1]

In Vivo Tumor Growth Inhibition Study

This protocol describes the use of AdOx to inhibit tumor growth in a murine neuroblastoma model.[8][11]

Materials:

-

A/J mice

-

C1300 murine neuroblastoma cells

-

This compound (AdOx)

-

Vehicle (e.g., sterile PBS with a low percentage of DMSO)

-

Osmotic minipumps

-

Calipers

-

Surgical instruments

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ C1300 cells into the flank of A/J mice.[11]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their volume every 2-3 days using calipers.[11]

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]

-

Osmotic Minipump Implantation: Surgically implant osmotic minipumps filled with either AdOx solution (e.g., to deliver 1.5-2.5 mg/kg/day) or vehicle control subcutaneously.[8]

-

Data Collection: Continue to monitor tumor volume and the general health of the mice throughout the study.[11]

-

Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis.[11]

Figure 4: Workflow for in vivo evaluation of AdOx on tumor growth.

Conclusion

This compound is a valuable research tool for investigating the role of methylation in a multitude of biological processes. Its potent inhibitory effect on SAH hydrolase provides a means to manipulate cellular methylation levels and study the downstream consequences. The data and protocols presented in this guide highlight its significant potential as an anticancer and antiviral agent, warranting further investigation and development for therapeutic applications. Researchers utilizing AdOx should carefully consider the appropriate concentrations and treatment durations for their specific experimental systems to achieve optimal results while minimizing potential cytotoxicity.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Adenine nucleoside dialdehydes: potent inhibitors of bovine liver S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. DNA and protein methyltransferases inhibition by this compound reduces the proliferation and migration of breast and lung cancer cells by downregulating autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Adenosine Dialdehyde Derivatives and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine dialdehyde (AdOx) and its derivatives represent a significant class of molecules with potent biological activities, primarily stemming from their ability to inhibit S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, these compounds serve as powerful tools to study the role of methylation in a wide array of cellular processes and as lead compounds in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and diverse functions of this compound derivatives, with a focus on their applications in cancer and virology research. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of these compounds.

Introduction

Methylation is a fundamental post-translational modification that plays a critical role in the regulation of numerous biological processes, including gene expression, signal transduction, and metabolism. S-adenosylmethionine (SAM) serves as the primary methyl group donor for these reactions, which are catalyzed by a large family of methyltransferases. The by-product of these reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of methyltransferases and must be efficiently removed to maintain cellular methylation capacity. SAH hydrolase catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine, thereby playing a pivotal role in regulating the cellular methylation potential.

This compound (AdOx), a periodate-oxidized derivative of adenosine, is a potent, irreversible inhibitor of SAH hydrolase.[1] By blocking the activity of this enzyme, AdOx leads to the intracellular accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases.[1] This indirect inhibition of methylation is the primary mechanism underlying the diverse biological effects of AdOx and its derivatives, which include anti-proliferative, pro-apoptotic, and antiviral activities.

Synthesis and Characterization of this compound

The most common method for the synthesis of this compound is the periodate oxidation of adenosine. This reaction cleaves the C2'-C3' bond of the ribose moiety, forming two aldehyde groups.[1]

Detailed Synthesis Protocol

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Distilled water

-

Light-protected reaction vessel

-

Stirring apparatus

-

Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing solvent)

-

Purification system (e.g., column chromatography with silica gel)

Procedure:

-

Dissolve adenosine in distilled water within a light-protected reaction vessel.

-

Cool the solution in an ice bath to 0-4°C.

-

Slowly add a molar excess of sodium periodate solution to the adenosine solution while maintaining the temperature and stirring.

-

Monitor the progress of the reaction using TLC. The reaction is typically complete within a few hours.

-

Once the reaction is complete, quench the excess periodate by adding a few drops of ethylene glycol.

-

The crude reaction mixture containing this compound can then be purified.

Purification and Characterization

Purification of the synthesized this compound is typically achieved using column chromatography on silica gel. The identity and purity of the final product should be confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the dialdehyde.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

A general workflow for the synthesis is depicted below:

References

Adenosine Dialdehyde (AdOx): A Technical Guide to its Biological Effects on Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine dialdehyde (AdOx), a purine nucleoside analogue formed from the periodate oxidation of adenosine, is a potent pharmacological tool used extensively in cellular research.[1] It functions as a powerful, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase (SAHH).[2][3] This enzyme plays a critical role in regulating cellular methylation, a fundamental process involved in the modification of DNA, RNA, proteins, and lipids.[1][4][5] By inhibiting SAHH, AdOx leads to the intracellular accumulation of SAH, which acts as a feedback inhibitor for a wide range of S-adenosylmethionine (SAM)-dependent methyltransferases.[1][2][6] This disruption of methylation pathways makes AdOx a valuable agent for investigating the roles of methylation in cellular processes and a compound of interest for its anti-tumor and antiviral properties.[4][7] This guide provides an in-depth overview of the mechanism of action, biological effects, and key experimental protocols related to the use of this compound in a cellular context.

Mechanism of Action

The primary mechanism of AdOx is the indirect inhibition of cellular methyltransferases.[2] It irreversibly inhibits S-adenosylhomocysteine hydrolase (SAHH), the enzyme responsible for the hydrolysis of S-adenosylhomocysteine (SAH) into adenosine and homocysteine.[3][8] This inhibition causes the intracellular concentration of SAH to rise.[9][5][10] SAH is a natural product inhibitor of SAM-dependent methyltransferases; its accumulation competitively blocks these enzymes from transferring methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to their respective substrates.[1][6][11] This global hypomethylation affects numerous downstream cellular functions, including gene expression, signal transduction, and protein function.[5]

Quantitative Data Summary

The potency of AdOx is characterized by its inhibition constant (Ki) for SAHH and its half-maximal inhibitory concentration (IC50) against various cellular processes. Its efficacy is highly dependent on the cell line, concentration, and duration of exposure.

Table 1: Inhibitor Potency of this compound

| Target | Parameter | Value | Reference |

| S-Adenosylhomocysteine hydrolase (SAHH) | Ki | 3.3 nM | [1][7] |

| S-adenosylmethionine-dependent methyltransferases | IC50 | 40 nM | [3][6] |

Table 2: Effective Concentrations of AdOx in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effects | Reference(s) |

| MDA-MB-231 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration | [1][12] |

| MCF-7 | Breast Cancer | 0.01µM - 100µM | 48 - 72 hours | Decreased cell proliferation and migration | [1][12] |

| H292 | Lung Cancer | 0.01µM - 100µM | 24 - 72 hours | Decreased cell proliferation and migration | [1][12] |

| A549 | Lung Cancer | 100µM - 500µM | 72 hours | No significant impact on cell proliferation; decreased migration | [1][12] |

| C-1300 | Murine Neuroblastoma | 1.5µM (IC50) | 72 hours | Inhibition of cell growth | [1][13] |

| HeLa | Cervical Cancer | 100µM - 500µM | 24 hours | Dose-dependent apoptosis and G2/M cell cycle arrest | [1] |

| U87 | Glioblastoma | Not Specified | Not Specified | Decreased cell invasion | [1][10] |

Biological Effects and Signaling Pathways

AdOx exerts pleiotropic effects on cells, primarily through the disruption of methylation-dependent signaling pathways.

Inhibition of Cell Proliferation, Migration, and Invasion

AdOx has been demonstrated to reduce the proliferation and migration of various cancer cells, including breast and lung cancer lines.[12] This effect is often linked to the downregulation of critical cellular processes like autophagy. Furthermore, AdOx can suppress cancer cell invasion by inhibiting signaling pathways that control the expression of matrix metalloproteinases (MMPs), enzymes essential for breaking down the extracellular matrix.[10]

Induction of Apoptosis and Cell Cycle Arrest

AdOx treatment can induce apoptosis (programmed cell death) and cause cell cycle arrest, typically at the G2/M phase, in a dose-dependent manner in several cancer cell lines.[1][14] The apoptotic response can be mediated by various pathways, including the activation of the tumor suppressor p53.[1]

Key Signaling Pathways Affected by AdOx

AdOx suppresses cancer cell invasion by inhibiting the Ras/Raf-1/ERK/AP-1 signaling cascade.[1][10] The accumulation of SAH inhibits isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme required for the post-translational modification and activation of the Ras protein.[1] The inactivation of Ras prevents the downstream phosphorylation cascade involving Raf-1, MEK1/2, and ERK, which in turn reduces the nuclear translocation of c-Fos and c-Jun (components of the AP-1 transcription factor).[10] This ultimately leads to decreased expression of target genes like MMP-9, a key enzyme in cell invasion.[10]

In certain cancer cells, such as colorectal cancer lines, AdOx treatment increases the expression and nuclear translocation of the tumor suppressor protein p53.[1] Activated p53 promotes the intrinsic apoptotic pathway by upregulating the expression of pro-apoptotic proteins like Bax, which leads to the subsequent activation of caspases and execution of apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cellular effects of AdOx.

General Experimental Workflow

A typical workflow for studying AdOx involves cell culture, treatment with a range of AdOx concentrations, and subsequent analysis using various cellular and molecular assays.

Cell Proliferation and Viability (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

-

Materials :

-

This compound (AdOx)

-

96-well plates

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Protocol :

-

Cell Seeding : Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight to allow attachment.[1]

-

AdOx Treatment : Prepare serial dilutions of AdOx in culture medium (e.g., 0.01µM to 500µM). Replace the old medium with 100 µL of the medium containing AdOx or controls (vehicle and no-treatment).[1]

-

Incubation : Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition : Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells.[1]

-

Protein Expression Analysis (Western Blotting)

This technique allows for the detection and quantification of specific proteins involved in signaling pathways affected by AdOx.[1]

-

Materials :

-

RIPA lysis buffer with protease/phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

-

Protocol :

-

Cell Lysis : After AdOx treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[1]

-

Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[1]

-

Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection : Wash the membrane, add the ECL substrate, and detect the chemiluminescent signal using an imaging system.[1]

-

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This method quantifies the percentage of viable, early apoptotic, and late apoptotic/necrotic cells following AdOx treatment.[1]

-

Materials :

-

AdOx-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Protocol :

-

Cell Harvesting : After treatment, collect both adherent and floating cells and centrifuge.[1]

-

Washing : Wash the cells twice with cold PBS.[1]

-

Resuspension : Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[1]

-

Staining : Transfer 100 µL of the cell suspension to a flow tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

-

Incubation : Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

-

Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1]

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Adenosine dialdehyde as an inhibitor of S-adenosylhomocysteine hydrolase

An In-depth Technical Guide to Adenosine Dialdehyde as an Inhibitor of S-adenosylhomocysteine Hydrolase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-adenosylhomocysteine hydrolase (SAHH or AdoHcyase) is a critical enzyme that regulates cellular methylation processes by catalyzing the reversible hydrolysis of S-adenosylhomocysteine (SAH), a potent feedback inhibitor of methyltransferases. Inhibition of SAHH leads to the accumulation of SAH and subsequent global hypo-methylation, impacting a vast array of cellular functions. This compound (AdOx), a periodate-oxidized derivative of adenosine, is a powerful, well-characterized inhibitor of SAHH. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its application as a research tool in various biological contexts, such as virology, oncology, and immunology.

S-adenosylhomocysteine Hydrolase (SAHH): The Target

SAHH is a highly conserved, NAD+-dependent homotetrameric enzyme that sits at the crossroads of cellular metabolism and epigenetic regulation.[1][2] Its primary function is to hydrolyze SAH into adenosine (Ado) and L-homocysteine (Hcy).[2][3][4] This reaction is unique as the thermodynamic equilibrium in vitro actually favors the synthesis of SAH.[5][6] However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, adenosine and homocysteine, by subsequent metabolic pathways.[5][6]

S-adenosylmethionine (SAM) is the universal methyl donor for the methylation of nucleic acids, proteins, lipids, and other small molecules.[5] All SAM-dependent methyltransferase reactions produce SAH as a byproduct.[2][5] SAH is a strong competitive inhibitor of these methyltransferases; therefore, its efficient removal by SAHH is essential to prevent product inhibition and maintain cellular methylation capacity.[2][5][7] Consequently, inhibiting SAHH provides a powerful strategy to disrupt methylation-dependent processes.

This compound (AdOx): Mechanism of Inhibition

This compound is a purine nucleoside analogue that acts as a potent, irreversible inhibitor of SAHH.[8][9] Its inhibitory action stems from its structural similarity to adenosine, allowing it to bind to the active site of the enzyme. The dialdehyde moiety is highly reactive and is believed to form a covalent adduct with the enzyme, leading to its inactivation.

The inhibition of SAHH by AdOx has profound downstream consequences:

-

SAH Accumulation: The primary effect is the rapid intracellular accumulation of SAH.[7][10]

-

Inhibition of Methyltransferases: The elevated SAH levels competitively inhibit a wide range of SAM-dependent methyltransferases.[7][11]

-

Global Hypomethylation: This leads to a global decrease in the methylation of critical biomolecules, including DNA, RNA (such as mRNA caps), and proteins (like histones).[10]

This cascade of events underlies the diverse biological activities of AdOx, including its antiviral, anti-tumor, and immunosuppressive properties.[7][10][11] For example, its antiviral action against viruses like vaccinia is attributed to the inhibition of viral mRNA methylation, which is essential for the translation of viral proteins.[10]

Quantitative Inhibition Data

The potency of this compound has been quantified across various systems. The data below is compiled from multiple studies.

| Parameter | Value | Enzyme/Cell Line | Target/Assay | Reference |

| Ki | 3.3 nM | S-Adenosylhomocysteine hydrolase (SAHH) | Enzyme Inhibition | [8] |

| IC50 | 40 nM | S-Adenosylhomocysteine hydrolase (SAHH) | Enzyme Inhibition | [9] |

| IC50 | 3.1 µg/mL | L929 cells | Antiviral activity vs. Vesicular Stomatitis Virus (VSV) | [8] |

| IC50 | 0.41 µg/mL | Vero cells | Antiviral activity vs. Vaccinia Virus | [8] |

| EC50 | 1.5 µM | MNB cells | Inhibition of cell replication | [8] |

| Inhibition | >90% at 0.5 µM | L cells | Inhibition of Vaccinia Virus plaque formation | [10] |

Experimental Protocols

Detailed and reproducible protocols are essential for studying SAHH and its inhibitors.

SAHH Activity Assay: Hydrolytic Direction (Spectrophotometric)

This is the most common method for measuring SAHH activity, based on the quantification of homocysteine production using Ellman's reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB).[1][12][13]

-

Principle: SAHH hydrolyzes SAH to adenosine and homocysteine. The free thiol group of the newly formed homocysteine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm. To prevent the reverse reaction, adenosine deaminase is added to convert adenosine to inosine.[1][6]

-

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA.[1]

-

SAHH Enzyme: Purified recombinant or from tissue lysate (0.15–0.3 µM final concentration).[1]

-

Adenosine Deaminase (ADA): ~0.8-1.0 units per reaction.[1][6]

-

DTNB Solution: 10 mM stock in assay buffer (250 µM final concentration).[1]

-

Substrate: S-adenosylhomocysteine (SAH), varying concentrations (e.g., 15 µM to 1000 µM) for kinetic studies.[1]

-

Inhibitor: this compound (AdOx) at desired concentrations.

-

-

Protocol:

-

Prepare a reaction master mix in a 96-well plate or cuvette containing assay buffer, SAHH enzyme, ADA, and DTNB.

-

If testing inhibition, pre-incubate the master mix with AdOx for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the reaction by adding the SAH substrate.

-

Immediately monitor the increase in absorbance at 412 nm continuously at 37°C using a spectrophotometer.

-

Calculate the rate of homocysteine formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[1]

-

For IC50 determination, plot the initial reaction rates against the logarithm of the AdOx concentration and fit to a dose-response curve.

-

SAHH Activity Assay: Synthetic Direction (HPLC-Based)

This method measures the formation of SAH from adenosine and homocysteine and is particularly useful for studying the reverse reaction.[1][14]

-

Principle: The enzyme is incubated with excess adenosine and homocysteine. The reaction is stopped, and the amount of SAH produced is quantified using reverse-phase high-performance liquid chromatography (HPLC).

-

Reagents:

-

Protocol:

-

Incubate the SAHH enzyme with adenosine and homocysteine in the assay buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 10, 20, 40, 60 min).

-

Stop the reaction by adding the stop solution (e.g., 10 µL of 6 N TFA to a 200 µL reaction).[1]

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection (typically at 254-260 nm) to separate and quantify the SAH peak.

-

Calculate the rate of SAH synthesis based on a standard curve.

-

Cell Viability and Proliferation Assay (WST-1/MTT)

This protocol assesses the cytotoxic or cytostatic effects of AdOx on cultured cells.

-

Principle: Metabolically active cells reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[11]

-

AdOx Treatment: Replace the medium with fresh medium containing serial dilutions of AdOx (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).[11]

-

Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., ~450 nm for WST-1, ~570 nm for MTT after solubilization).

-

Analysis: Normalize the results to the vehicle control and plot cell viability against AdOx concentration to determine the IC50.

-

Conclusion

This compound is an indispensable tool for studying the biological roles of methylation. As a potent and irreversible inhibitor of S-adenosylhomocysteine hydrolase, it provides a reliable method for inducing global hypomethylation in a controlled manner. Its well-documented effects on viral replication, cancer cell proliferation, and immune responses have established it as a cornerstone compound in epigenetics and drug discovery research. The quantitative data and experimental protocols provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound to investigate the profound impact of methylation on cellular physiology and pathology.

References

- 1. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]

- 5. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound: a potent inhibitor of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Protein Crosslinking Using Adenosine Dialdehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine dialdehyde, also known as periodate-oxidized adenosine, is a versatile molecule in biochemical research. While it is widely recognized as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase and thus impacts cellular methylation processes, its chemical structure also lends itself to other applications.[1] The presence of two aldehyde groups makes this compound a potential homobifunctional crosslinking agent, capable of covalently linking proteins through their primary amino groups. This application is particularly useful for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and affinity labeling.[2][3][4]

These application notes provide a comprehensive guide to the principles and methodologies for utilizing this compound as a protein crosslinking agent. The protocols provided are based on established principles of aldehyde-based crosslinking and reductive amination and should be used as a starting point for experimental optimization.

Mechanism of Action

The crosslinking of proteins with this compound occurs in a two-step process. The initial reaction involves the formation of a Schiff base between the aldehyde groups of this compound and the primary amino groups of lysine residues on the protein surface. This reaction is reversible. To form a stable, covalent bond, a subsequent reductive amination step is employed, where the Schiff base is reduced to a secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaCNBH₃).[2]

Experimental Protocols

Protocol 1: Preparation of this compound

This compound is typically prepared by the periodate oxidation of adenosine.

Materials:

-

Adenosine

-

Sodium periodate (NaIO₄)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

Desalting column

Procedure:

-

Dissolve adenosine in PBS, pH 7.2.

-

Add an equimolar amount of sodium periodate.

-

Incubate the reaction in the dark at room temperature for 1 hour.

-

Remove excess sodium periodate and byproducts using a desalting column equilibrated with the desired reaction buffer for crosslinking (e.g., PBS, pH 7.4-8.0).

-

The resulting this compound solution is now ready for use in crosslinking experiments. It is recommended to use the prepared reagent immediately.

Protocol 2: General Protein Crosslinking with this compound

This protocol provides a general workflow for crosslinking two or more proteins in a purified system.

Materials:

-

Purified protein solution(s) in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.5). Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the aldehyde.

-

Freshly prepared this compound solution.

-

Quenching solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine.

Procedure:

-

Combine the purified proteins to be crosslinked in a microcentrifuge tube. A typical starting protein concentration is 0.5-2.0 mg/mL.

-